3-(Aminomethyl)-5-methylindolin-2-one
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Overview
Description
3-(Aminomethyl)-5-methylindolin-2-one is an organic compound that belongs to the class of indolin-2-ones. This compound features an indole core structure with an aminomethyl group at the 3-position and a methyl group at the 5-position. Indolin-2-ones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methylindolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-(aminomethyl)aniline with methyl isocyanate, followed by cyclization to form the indolin-2-one core. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the indolin-2-one to indoline derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Indoline derivatives.
Substitution: Various substituted indolin-2-ones depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)-5-methylindolin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-methylindolin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The indolin-2-one core can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)indolin-2-one: Lacks the methyl group at the 5-position.
5-Methylindolin-2-one: Lacks the aminomethyl group at the 3-position.
Indolin-2-one: Lacks both the aminomethyl and methyl groups.
Uniqueness
3-(Aminomethyl)-5-methylindolin-2-one is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential as a bioactive compound .
Properties
CAS No. |
1071931-87-7 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(aminomethyl)-5-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H12N2O/c1-6-2-3-9-7(4-6)8(5-11)10(13)12-9/h2-4,8H,5,11H2,1H3,(H,12,13) |
InChI Key |
BAIXLGOUQKRRMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2CN |
Origin of Product |
United States |
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